molecular formula C19H13F3N4OS B2866577 5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-11-4

5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2866577
CAS RN: 897616-11-4
M. Wt: 402.4
InChI Key: DBKZYKODXJBMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They have been studied for their potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a phenyl group at the 5-position, a trifluoromethyl group at the 4-position of the benzyl group, and a thioether linkage connecting the benzyl group to the 3-position of the triazolopyrimidine .

Scientific Research Applications

Energetic Materials Development

The triazolo[4,3-a]pyrimidin-7(8H)-one core structure is utilized in the synthesis of energetic materials. These materials are designed to release energy rapidly and are used in various applications such as explosives, propellants, and pyrotechnics . The addition of a trifluoromethyl group can significantly enhance the performance of these materials due to its electronegativity and ability to stabilize the compound.

Lithium-Sulfur Batteries Improvement

In the field of energy storage, particularly for lithium-sulfur (Li-S) batteries, compounds like 5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be used to suppress the shuttle effect of polysulfides. This leads to improved capacity and cyclic stability of the batteries, making them more efficient and durable .

Kinetic Studies in Drug Development

This compound can be used as a reagent in kinetic studies, which are crucial for understanding the behavior of drugs within the body. Such studies can inform the development of prodrugs or the optimization of drug delivery systems .

Sensitivity Analysis in Material Science

The compound’s structure allows for the exploration of weak interactions and sensitivity in energetic materials. This is vital for developing materials that are safe to handle and store while still performing effectively when triggered .

Heat-Resistant Explosives

The incorporation of the trifluoromethyl group can lead to the development of heat-resistant explosives. These are crucial for applications that require stability at high temperatures, such as in aerospace engineering .

Primary Explosives Development

Due to its sensitivity and performance characteristics, this compound can be explored for use in primary explosives. These are the initial charges used to detonate secondary explosives and require precise control over their sensitivity and power .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interest in triazolopyrimidines in medicinal chemistry , it could be of interest to explore its potential biological activity.

properties

IUPAC Name

5-phenyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS/c20-19(21,22)14-8-6-12(7-9-14)11-28-18-25-24-17-23-16(27)10-15(26(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKZYKODXJBMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.